

experimental protocols using 4-Chloro-N-methylaniline hydrochloride

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Compound of Interest

Compound Name:	4-Chloro-N-methylaniline hydrochloride
CAS No.:	30953-65-2
Cat. No.:	B1259560

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An Application Guide to the Strategic Use of **4-Chloro-N-methylaniline Hydrochloride** in Synthetic Chemistry

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the practical applications of **4-Chloro-N-methylaniline hydrochloride**. Moving beyond a simple recitation of facts, this guide provides in-depth, field-tested insights into leveraging this versatile chemical intermediate, with a focus on robust, reproducible, and verifiable experimental protocols.

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-N-methylaniline is a substituted aromatic amine that has become a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals.[3] The presence of a chlorine atom, a methylamino group, and an aromatic ring provides multiple reactive sites, allowing for its strategic incorporation into larger molecular scaffolds.[3] In drug

discovery, chlorinated compounds are prevalent, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of intermediates like this one in creating new therapeutic agents.[4] This guide will focus on the hydrochloride salt, which often provides improved stability and handling characteristics compared to the free base.

Core Physicochemical and Safety Data

A thorough understanding of the material's properties and hazards is the foundation of any successful and safe experimental plan. The hydrochloride salt enhances water solubility and stability, while the free base is often used directly in organic reactions after neutralization.

Table 1: Physicochemical Properties

Property	4-Chloro-N-methylaniline (Free Base)	4-Chloro-N-methylaniline Hydrochloride
CAS Number	932-96-7[1][5]	30953-65-2 / 3165-93-3[6][7][8]
Molecular Formula	C ₇ H ₈ ClN[1][9]	C ₇ H ₉ Cl ₂ N[6][7]
Molecular Weight	141.60 g/mol [1][9]	178.06 g/mol [6][7]
Appearance	Colorless to pale yellow liquid[1][3]	Solid (typically off-white to tan)
Boiling Point	~239 °C[1][5]	Not Applicable (decomposes)
Density	~1.169 g/mL at 25 °C[1][5]	Not Determined

| Flash Point | ~125 °F (~52 °C)[1] | Not Applicable |

Critical Safety & Handling Precautions

4-Chloro-N-methylaniline and its related compounds are classified as hazardous substances and must be handled with stringent safety protocols.[1][10]

- Toxicity: The free base is harmful if swallowed, in contact with skin, or inhaled.[11][12] It is known to cause serious eye damage and may cause respiratory irritation.[10] Related

chloroanilines are suspected of causing genetic defects and may cause cancer.[13][14]

Absorption can lead to the formation of methemoglobin, causing cyanosis.[14]

- Personal Protective Equipment (PPE): Always use under a chemical fume hood.[15] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
- Handling: Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[14] [15] Keep away from heat, sparks, and open flames, as the free base is a flammable liquid. [10][11] Use spark-proof tools and take precautionary measures against static discharge.[15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[15] Keep the material locked up and away from incompatible materials such as strong oxidizing agents and acids.[15]
- First Aid: In case of inhalation, move the person to fresh air and call a poison center or doctor.[13] If on skin, immediately remove all contaminated clothing and wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10] If swallowed, rinse the mouth and immediately call a poison center or doctor.[14]

Application I: Synthesis of a Protected Precursor for Heterocycle Formation

One of the primary applications of 4-Chloro-N-methylaniline is as a foundational piece for building more complex heterocyclic structures, which are common motifs in pharmacologically active compounds.[16] A critical first step in many synthetic routes is the protection of the secondary amine to prevent its participation in undesired side reactions. Here, we detail the N-acetylation, a robust and common protection strategy.

Causality Behind the Protocol: Why N-Acetylation?

The nitrogen atom in 4-Chloro-N-methylaniline is nucleophilic and can interfere with subsequent reactions, particularly those involving strong bases or electrophiles intended for other parts of the molecule. Converting the amine to an amide (N-acetylation) significantly reduces its nucleophilicity and basicity. This "masks" the amine's reactivity, allowing for selective transformations elsewhere. The acetyl group can be readily removed later under

acidic or basic conditions to regenerate the amine, making it an excellent choice for a temporary protecting group.

Caption: Reaction scheme for the protection of 4-Chloro-N-methylaniline.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N-methylacetamide

Principle: This protocol uses acetic anhydride as the acetylating agent and pyridine as a mild base to neutralize the acetic acid byproduct. Dichloromethane (DCM) serves as an inert solvent. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Materials & Equipment:

- **4-Chloro-N-methylaniline hydrochloride**
- 5% Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Acetic anhydride
- Pyridine
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel

Step-by-Step Methodology:

- Liberation of Free Base: To a 250 mL round-bottom flask, add **4-Chloro-N-methylaniline hydrochloride** (10.0 g, 56.1 mmol). Dissolve/suspend it in 100 mL of DCM.
- Carefully add 100 mL of 5% NaHCO_3 solution while stirring. Transfer the mixture to a separatory funnel, shake well, and separate the layers. The organic (bottom) layer contains the free 4-Chloro-N-methylaniline. Wash the organic layer with brine (50 mL), then dry over anhydrous MgSO_4 .

- Filter the drying agent and transfer the dried DCM solution to a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.
- Acetylation: Add pyridine (5.35 g, 5.45 mL, 67.4 mmol, 1.2 eq) to the cooled solution.
- Slowly add acetic anhydride (6.29 g, 5.82 mL, 61.7 mmol, 1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Work-up & Purification: Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Once complete, carefully quench the reaction by slowly adding 50 mL of water. Transfer to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(4-chlorophenyl)-N-methylacetamide as a solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected outcome is a high yield (>90%) of a pure, crystalline solid.

Application II: Analytical Quality Control by HPLC

Verifying the purity of starting materials and synthetic products is a non-negotiable aspect of chemical research. High-Performance Liquid Chromatography (HPLC) is an essential tool for this purpose.

Causality Behind the Protocol: Why Reverse-Phase HPLC?

Reverse-phase HPLC is the method of choice for moderately polar to nonpolar organic compounds like 4-Chloro-N-methylaniline. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). The compound partitions between these two phases, and its retention time is governed by its hydrophobicity. This allows for excellent separation from more polar impurities (which elute earlier) and less polar impurities (which elute later), providing a clear quantitative measure of purity. A UV detector is ideal as the aromatic ring provides strong chromophores.[17]

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Principle: This method provides a baseline for assessing the purity of **4-Chloro-N-methylaniline hydrochloride**. The mobile phase consists of an acetonitrile/water mixture with a phosphoric acid modifier to ensure the amine is protonated and to improve peak shape.[18]

Materials & Equipment:

- HPLC system with UV detector
- C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
- **4-Chloro-N-methylaniline hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Deionized water (18 MΩ·cm)
- Phosphoric acid (H₃PO₄)
- Volumetric flasks, syringes, and 0.45 µm syringe filters

Step-by-Step Methodology:

- **Mobile Phase Preparation:** Prepare a buffer by adding 2 mL of triethylamine to 1000 mL of deionized water and adjusting the pH to 3.0 with phosphoric acid.[17] The mobile phase is a

70:30 (v/v) mixture of this buffer and acetonitrile.[17] Filter and degas the mobile phase before use.

- **Standard Solution Preparation:** Accurately weigh ~10 mg of the **4-Chloro-N-methylaniline hydrochloride** reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
- **Sample Preparation:** Prepare the sample to be analyzed at the same concentration (100 µg/mL) in the mobile phase.
- **Chromatographic Analysis:** Filter the prepared sample through a 0.45 µm syringe filter into an HPLC vial.
- **Equilibrate the HPLC system** with the mobile phase until a stable baseline is achieved.
- **Inject 10 µL** of the sample and run the analysis according to the parameters in Table 2.
- **Data Analysis:** Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Table 2: HPLC Method Parameters

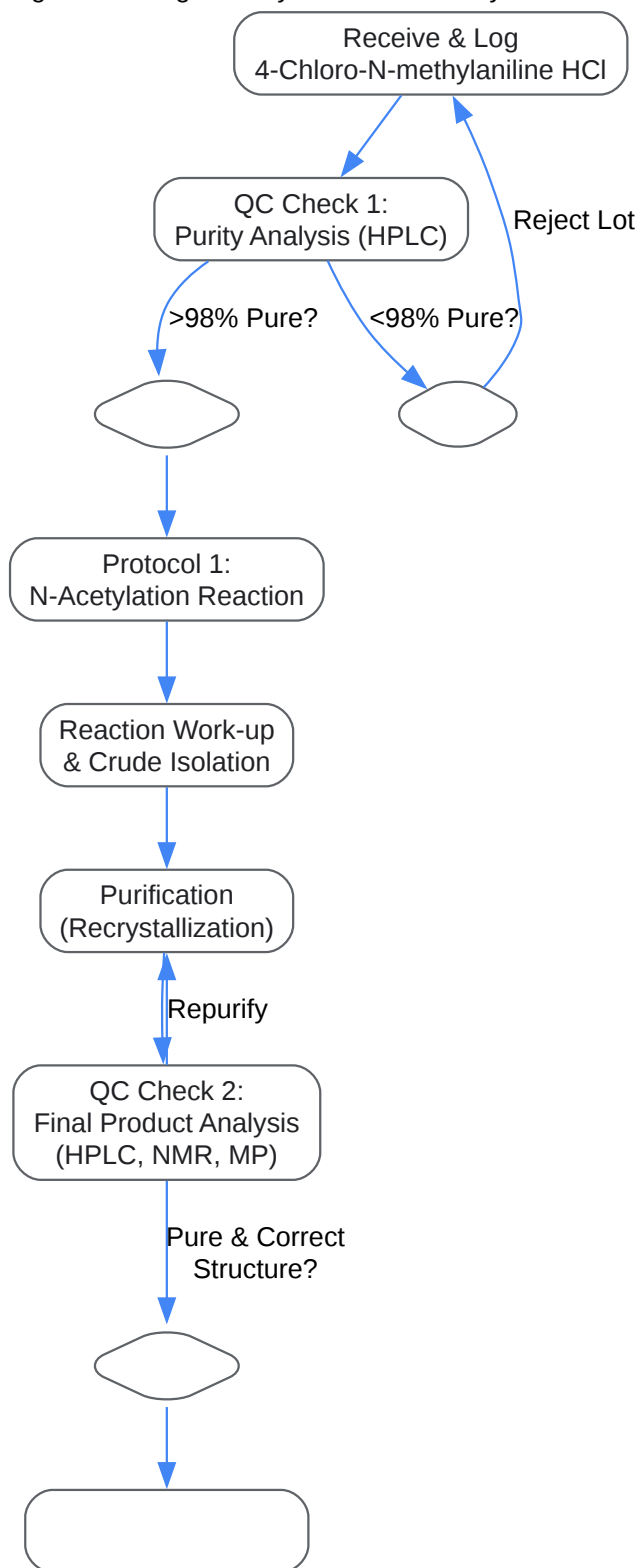
Parameter	Setting
Column	C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	70:30 (v/v) pH 3.0 Buffer:Acetonitrile[17]
Flow Rate	1.0 mL/min[17]
Detection	UV at 220 nm[17]
Injection Volume	10 µL[17]

| Column Temperature | 25 °C (Ambient)[17] |

Overall Experimental Workflow

The following diagram illustrates the logical flow from receiving the starting material to obtaining a final, quality-controlled product.

Diagram 2: Integrated Synthesis and Analysis Workflow



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Caption: A self-validating workflow for synthesis and quality control.

Conclusion

4-Chloro-N-methylaniline hydrochloride is a chemical intermediate of significant value in research and development. Its successful application hinges on a dual foundation: a deep respect for its hazardous properties, mandating rigorous safety protocols, and a strategic understanding of its reactivity. By employing robust, well-rationalized protocols for both synthesis and analysis, researchers can confidently and safely leverage this compound to build the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

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